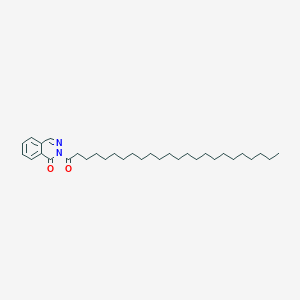
2-Tetracosanoylphthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetracosanoylphthalazin-1(2H)-one is a synthetic organic compound characterized by a phthalazinone core with a tetracosanoyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetracosanoylphthalazin-1(2H)-one typically involves the acylation of phthalazinone with tetracosanoic acid or its derivatives. A common synthetic route includes:
Starting Materials: Phthalazinone and tetracosanoic acid.
Catalysts and Reagents: Acid chlorides, anhydrides, or coupling reagents like DCC (dicyclohexylcarbodiimide).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and may require heating to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acylation reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tetracosanoylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phthalazinone core or the tetracosanoyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Tetracosanoylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Tetracosanoylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The tetracosanoyl side chain could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different side chains.
Long-Chain Fatty Acid Derivatives: Compounds with long aliphatic chains similar to the tetracosanoyl group.
Uniqueness
2-Tetracosanoylphthalazin-1(2H)-one is unique due to the combination of its phthalazinone core and long tetracosanoyl side chain, which imparts distinct chemical and physical properties. This combination can result in unique biological activities and material properties not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
184916-27-6 |
|---|---|
Molekularformel |
C32H52N2O2 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
2-tetracosanoylphthalazin-1-one |
InChI |
InChI=1S/C32H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-31(35)34-32(36)30-26-24-23-25-29(30)28-33-34/h23-26,28H,2-22,27H2,1H3 |
InChI-Schlüssel |
DDEWSHISGLWPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
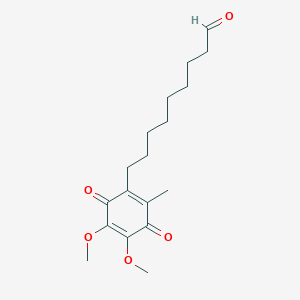
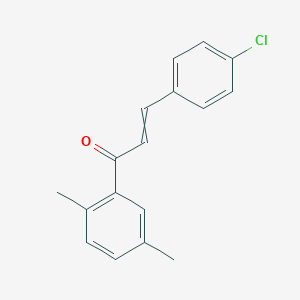



![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)

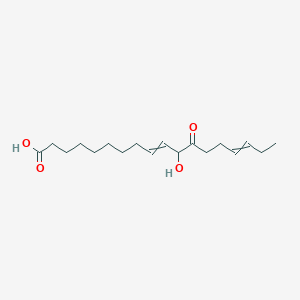
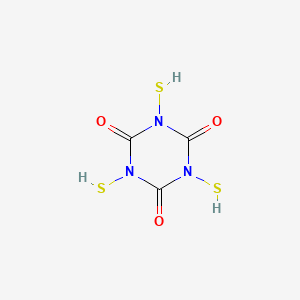
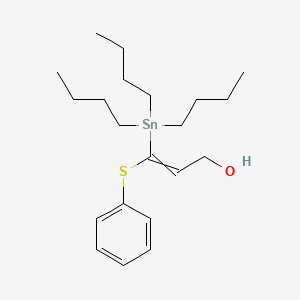
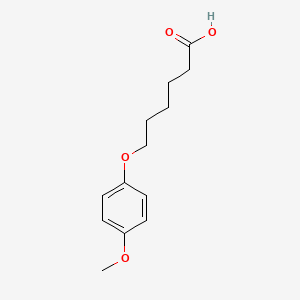
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)

